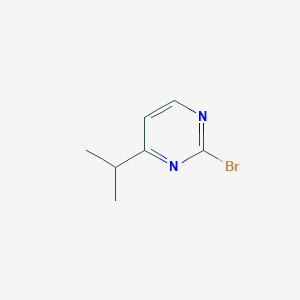
3,4-dibromo-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-nitropyridine is a halogenated nitropyridine derivative This compound is characterized by the presence of two bromine atoms at the 3rd and 4th positions and a nitro group at the 5th position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-5-nitropyridine typically involves the bromination of 5-nitropyridine. One common method is the reaction of 5-nitropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction Reactions: Common reducing agents are hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Coupling Reactions: Suzuki-Miyaura coupling reactions use palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Reduction Reactions: The major product is 3,4-dibromo-5-aminopyridine.
Coupling Reactions: Biaryl derivatives are formed, which are valuable intermediates in pharmaceutical and material science applications.
Aplicaciones Científicas De Investigación
3,4-Dibromo-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the synthesis of advanced materials, including polymers and dyes, due to its ability to undergo various chemical transformations.
Mecanismo De Acción
The mechanism of action of 3,4-dibromo-5-nitropyridine depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-nitropyridine: Similar in structure but with different positions of the bromine and nitro groups.
2,4-Dibromo-3-nitropyridine: Another isomer with bromine and nitro groups at different positions.
3,4-Dichloro-5-nitropyridine: A chlorinated analog with similar reactivity but different halogen atoms.
Uniqueness
3,4-Dibromo-5-nitropyridine is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This compound’s unique structure makes it a valuable intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and advanced materials.
Propiedades
Número CAS |
1691992-82-1 |
|---|---|
Fórmula molecular |
C5H2Br2N2O2 |
Peso molecular |
281.9 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B6206808.png)
